molecular formula C10H12BrN5 B276716 N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine

N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine

Cat. No. B276716
M. Wt: 282.14 g/mol
InChI Key: NTZKGLMYFFMQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It may also modulate the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and physiological effects:
N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to decrease the activity of certain enzymes, such as COX-2 and AChE. Additionally, it has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in the field of medicinal chemistry. However, it also has some limitations. It can be toxic in high concentrations and may exhibit some side effects. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine. One potential direction is to investigate its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to further investigate its mechanism of action and identify potential targets for drug development. Additionally, future studies could focus on optimizing the synthesis method and identifying potential analogs with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine, including investigating its potential use in the treatment of various diseases and identifying potential targets for drug development.

Synthesis Methods

N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine can be synthesized by the reaction of 4-bromobenzyl bromide with sodium azide in the presence of copper(I) iodide. The resulting compound can be further reacted with ethyl iodide and hydrazine hydrate to obtain the final product.

Scientific Research Applications

N-(4-bromobenzyl)-2-ethyl-2H-tetrazol-5-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C10H12BrN5

Molecular Weight

282.14 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C10H12BrN5/c1-2-16-14-10(13-15-16)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,14)

InChI Key

NTZKGLMYFFMQRK-UHFFFAOYSA-N

SMILES

CCN1N=C(N=N1)NCC2=CC=C(C=C2)Br

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.